5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate
CAS No.: 1701450-92-1
Cat. No.: VC2891011
Molecular Formula: C10H11NO5S
Molecular Weight: 257.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1701450-92-1 |
---|---|
Molecular Formula | C10H11NO5S |
Molecular Weight | 257.27 g/mol |
IUPAC Name | (5-nitro-2,3-dihydro-1H-inden-2-yl) methanesulfonate |
Standard InChI | InChI=1S/C10H11NO5S/c1-17(14,15)16-10-5-7-2-3-9(11(12)13)4-8(7)6-10/h2-4,10H,5-6H2,1H3 |
Standard InChI Key | FESFJIFKSPHQNO-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CS(=O)(=O)OC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
5-Nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate is an organic compound with a methanesulfonate group attached to the 2-position of a 5-nitro-2,3-dihydro-1H-indene scaffold. This molecule combines several functional groups that make it valuable as a synthetic intermediate: a nitro group that can be reduced to an amine, a methanesulfonate leaving group that facilitates nucleophilic substitution, and the indene backbone that provides a rigid, bicyclic framework.
Chemical Identifiers
The compound is uniquely identified through various systematic nomenclature systems and registry numbers, as detailed in Table 1.
Table 1: Chemical Identifiers of 5-Nitro-2,3-Dihydro-1H-Inden-2-yl Methanesulfonate
Parameter | Value |
---|---|
CAS Registry Number | 1701450-92-1 |
Molecular Formula | C₁₀H₁₁NO₅S |
Molecular Weight | 257.267 g/mol |
SMILES Notation | CS(=O)(=O)OC1Cc2ccc(cc2C1)N+[O-] |
InChI | InChI=1S/C10H11NO5S/c1-17(14,15)16-10-5-7-2-3-9(11(12)13)4-8(7)6-10/h2-4,10H,5-6H2,1H3 |
InChIKey | FESFJIFKSPHQNO-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical properties of 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate influence its behavior in chemical reactions and handling requirements. Key parameters are summarized in Table 2.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Solid |
Flash Point | 232.7±28.7 °C |
Boiling Point | 461.2±45.0 °C at 760 mmHg |
Density | 1.5±0.1 g/cm³ |
Polarizability | 23.7±0.5 10⁻²⁴cm³ |
Vapor Pressure | 0.0±1.1 mmHg at 25°C |
The compound features a bicyclic structure with a methanesulfonate group at the 2-position and a nitro group at the 5-position. The methanesulfonate group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound particularly valuable in synthetic organic chemistry .
Chemical Reactivity and Applications
5-Nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate has several applications in organic synthesis, primarily as an intermediate in the preparation of pharmaceutically active compounds.
Role in Pharmaceutical Synthesis
The compound's most significant application is as a key intermediate in the synthesis of dual inhibitors of Bruton's tyrosine kinase (BTK) and phosphoinositide-3-kinase (PI3K). These inhibitors, such as MDVN1003 (1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-benzo[b] oxazin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), have shown potential in the treatment of non-Hodgkin's lymphoma (NHL) .
Structure-Activity Relationships in Related Compounds
While specific biological activity data for 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate itself is limited, related compounds incorporating the 5-nitro-2,3-dihydro-1H-indene scaffold have shown interesting biological activities.
Comparison with Structurally Related Compounds
The 5-nitro-2,3-dihydro-1H-indene scaffold appears in several biologically active compounds, suggesting its importance in medicinal chemistry. For instance, 5-nitro-2,3-dihydro-1H-inden-2-ol, a precursor to our target compound, is cataloged in chemical databases and used in synthetic pathways .
Another related compound, 5-nitro-2,3-dihydro-1H-inden-1-one, has been more extensively studied and is characterized in chemical databases such as PubChem . The structural similarity between these compounds suggests potential parallels in their chemical behavior and applications.
Analytical Characterization
The identification and quality control of 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate typically involve several analytical techniques.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used for purity determination. Commercial samples typically have a stated purity of 95% or higher .
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